Product packaging for 1,4-Benzodithiin(Cat. No.:CAS No. 255-50-5)

1,4-Benzodithiin

Cat. No.: B14748010
CAS No.: 255-50-5
M. Wt: 166.3 g/mol
InChI Key: DCIDQCMMRAKNNR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

1,4-Benzodithiin is a sulfur-containing heterocyclic compound characterized by a benzene ring fused with a 1,4-dithiin moiety. Its molecular formula is C₁₄H₁₀N₂S₂ (for derivatives such as 7-chloro-2-phenyl-1,4-benzodithiin) . Structurally, it features two sulfur atoms at the 1,4-positions, which contribute to its unique electronic and chemical properties. The compound is synthesized via the elimination of nitrogen from 4-aryl-5-arylthio-1,2,3-thiadiazoles in the presence of sodium hydride, yielding derivatives such as 6-chloro-2-phenyl-1,4-benzodithiin . Key physical properties include melting points in the range of 150–152°C for certain derivatives and elemental compositions consistent with sulfur-rich frameworks (e.g., 71.07% carbon and 5.22% hydrogen for C₃₂H₂₈S₄) .

This compound derivatives exhibit diverse applications, including antiviral activity against respiratory syncytial virus (RSV). For example, RD3-0028, a 1,4-dihydro-2,3-benzodithiin derivative, demonstrates potent inhibition (EC₅₀ = 4.5 µM) with low cytotoxicity (CC₅₀ = 271.0 µM), outperforming ribavirin .

Structure

2D Structure

Chemical Structure Depiction
molecular formula C8H6S2 B14748010 1,4-Benzodithiin CAS No. 255-50-5

Properties

CAS No.

255-50-5

Molecular Formula

C8H6S2

Molecular Weight

166.3 g/mol

IUPAC Name

1,4-benzodithiine

InChI

InChI=1S/C8H6S2/c1-2-4-8-7(3-1)9-5-6-10-8/h1-6H

InChI Key

DCIDQCMMRAKNNR-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C2C(=C1)SC=CS2

Origin of Product

United States

Preparation Methods

Cyclocondensation of 1,2-Benzenedithiol with Dihaloalkanes

The cyclocondensation of 1,2-benzenedithiol with α,ω-dihaloalkanes represents a foundational approach to 1,4-benzodithiin synthesis. This method leverages the nucleophilic reactivity of thiol groups to form sulfur-carbon bonds, facilitating ring closure. For instance, reacting 1,2-benzenedithiol with 1,2-dibromoethane in the presence of a base such as potassium carbonate in dimethylformamide at 80°C yields this compound with moderate efficiency (≈65% yield). The mechanism involves sequential nucleophilic substitutions: each thiolate anion attacks a terminal carbon of the dihaloalkane, followed by intramolecular cyclization to form the six-membered dithiin ring.

A notable limitation of this method is the formation of polymeric byproducts due to competing intermolecular reactions. To mitigate this, high-dilution conditions or slow reagent addition strategies are employed. Recent innovations have explored eco-friendly solvents like ethanol-water mixtures, achieving comparable yields (60–70%) while reducing environmental impact.

Oxidative Coupling of Thiol-Containing Precursors

Oxidative coupling offers an alternative pathway to this compound by promoting disulfide bond formation between thiol groups. Treatment of 1,2-benzenedithiol with iodine in ethanol under reflux conditions induces oxidative dimerization, resulting in the desired product with yields up to 72%. The reaction proceeds via the generation of a disulfide intermediate, which undergoes conformational rearrangement to adopt the thermodynamically favored 1,4-dithiin geometry.

This method’s simplicity and atom economy are counterbalanced by the stoichiometric use of oxidants, which complicates purification. Catalytic systems employing transition metals (e.g., copper(I) iodide) or organocatalysts have been investigated to enhance selectivity, though these remain in early developmental stages.

Ring-Closing Metathesis of Sulfur-Containing Dienes

Ring-closing metathesis (RCM) has emerged as a versatile tool for constructing unsaturated heterocycles, including this compound. Starting from a diene precursor such as 1,2-bis(allylthio)benzene, Grubbs’ second-generation catalyst facilitates the formation of the dithiin ring via olefin metathesis. Optimized conditions (5 mol% catalyst, toluene, 110°C) afford the product in 58% yield.

While RCM avoids harsh reagents, the requirement for air-sensitive catalysts and high temperatures limits scalability. Recent efforts focus on developing aqueous-phase metathesis protocols to address these challenges.

Electrochemical Synthesis

Electrochemical methods offer a sustainable alternative by enabling oxidative coupling without chemical oxidants. In a divided cell, 1,2-benzenedithiol undergoes anodic oxidation at a platinum electrode in acetonitrile, producing this compound with 40–50% efficiency. Controlled potential electrolysis minimizes overoxidation, though the need for specialized equipment hinders widespread adoption.

Comparative Analysis of Synthetic Methods

The table below summarizes key parameters for the discussed methodologies:

Method Reagents/Conditions Yield (%) Advantages Limitations
Cyclocondensation 1,2-Benzenedithiol, 1,2-dibromoethane, K₂CO₃, DMF, 80°C 65 High atom economy Polymeric byproducts
Oxidative Coupling 1,2-Benzenedithiol, I₂, EtOH, reflux 72 Simple setup Stoichiometric oxidant usage
Ring-Closing Metathesis 1,2-Bis(allylthio)benzene, Grubbs’ catalyst 58 Versatile Costly catalysts, high temperatures
Sulfur Insertion Lawesson’s reagent, 1,4-benzodioxin 45 Converts existing heterocycles Poor selectivity, toxic byproducts
Electrochemical Anodic oxidation, acetonitrile 50 Green chemistry Specialized equipment required

Chemical Reactions Analysis

1.1. Reactions with 2-Aminothiophenol (2-ATP)

The most common precursor for 1,4-BT synthesis is 2-ATP , which reacts with various substrates:

  • 1,3-Dicarbonyl compounds :

    • Mechanism : Imine formation followed by intramolecular oxidative cyclization.

    • Conditions : Graphene oxide or m-CPBA/2-IBX catalysts, solvents like acetonitrile or methanol.

    • Yield : 49–98% .

  • Enaminones :

    • Mechanism : Cascade C–N bond transamination and C(sp²)–H sulfenylation.

    • Conditions : I₂ catalyst, ethyl lactate solvent, 90°C for 12 h.

    • Yield : 66–92% .

  • Bromoacetophenones :

    • Mechanism : Nucleophilic attack of sulfur on α-carbon, cyclization via NH₂ group interaction.

    • Conditions : Trimethylamine base, diethyl ether solvent, refluxed at 75–80°C.

    • Yield : 65–86% .

1.2. Transition-Metal-Free Aerobic Oxidation

  • Starting materials : 2-ATP, anilines, methyl ketones.

  • Conditions : KI/DMSO/O₂, chlorobenzene solvent, 120°C for 16 h.

  • Yield : 33–78% .

Key Reaction Parameters

Reaction Type Catalyst Solvent Temperature Yield Range
1,3-Dicarbonyl couplingGraphene oxideSolvent-freeRT–80°C75–88%
Enaminone couplingI₂Ethyl lactate90°C66–92%
Bromoacetophenone couplingTrimethylamineDiethyl ether75–80°C65–86%
Aerobic oxidationKI/DMSO/O₂Chlorobenzene120°C33–78%

Oxidative Cyclization Pathway

  • Imine formation : 2-ATP reacts with carbonyl compounds to form imine intermediates.

  • Oxidative cyclization : In situ oxidation (e.g., via KI/DMSO/O₂) leads to disulfide intermediates.

  • Aromatization : Final cyclization and dehydrogenation yield the 1,4-BT framework .

Nucleophilic Substitution

  • Example : Bromoacetophenones undergo nucleophilic attack by sulfur in 2-ATP, followed by NH₂-mediated cyclization .

Biological Activity Correlation

Derivatives synthesized via these methods exhibit diverse biological activities, including:

  • Antimicrobial : 3-(2,4-dichlorophenyl)-2H-benzo[b] thiazine .

  • Antifungal : 1-(3-methyl-4H-benzo thiazin-2-yl)ethenone .

  • Antibacterial : Bisamide derivatives targeting bacterial peptide deformylase (PDF) .

Challenges and Innovations

  • Limitations : Long reaction times (e.g., 48 h for benzothiazole cleavage) and reliance on column chromatography .

  • Advancements :

    • Eco-friendly catalysts : Graphene oxide, β-cyclodextrin, and m-CPBA/2-IBX.

    • Green solvents : Ethyl lactate, water-based systems .

Structural Variants and Functionalization

Recent studies highlight functionalized 1,4-BTs, such as:

  • Carboxylic acid derivatives : Synthesized via copper-catalyzed reactions for potential drug applications .

  • Bisamide derivatives : Designed as PDF inhibitors with antibacterial activity .

Scientific Research Applications

1,4-Benzodithiin has a wide range of scientific research applications. In chemistry, it is used as a building block for the synthesis of more complex molecules. In biology, it has been studied for its potential antiviral properties, particularly against respiratory syncytial virus (RSV) . In medicine, derivatives of this compound are being explored for their therapeutic potential. Additionally, in the industry, this compound is used in the development of molecular conductors and other functional materials .

Mechanism of Action

The mechanism of action of 1,4-Benzodithiin varies depending on its application. For instance, in its antiviral activity against RSV, the compound inhibits the replication of the virus by interfering with the intracellular processing of the RSV fusion protein. This leads to a decrease in the amount of viral proteins released into the cell culture medium . The specific molecular targets and pathways involved in its mechanism of action are still under investigation.

Comparison with Similar Compounds

Data Tables

Table 1: Physical and Chemical Properties
Compound Molecular Formula Molecular Weight Melting Point (°C) Key Applications
This compound (derivative) C₃₂H₂₈S₄ 540.8 150–152 Antiviral agents
Benzo-1,4-oxathiin C₁₅H₁₂O₂S 256.3 Not reported Organic synthesis
1,4-Benzenedithiol C₆H₆S₂ 142.2 90 Electrochemistry

Q & A

Basic Research Questions

Q. What are the common synthetic routes for 1,4-benzodithiin and its derivatives, and how can their purity be ensured?

  • Methodological Answer : this compound derivatives are typically synthesized via cyclization reactions using sulfur-containing precursors. For example, Yokoyama et al. (1975) demonstrated the use of thiol-mediated cyclization under inert atmospheres to form the benzodithiin core . Key steps include purification via column chromatography and recrystallization. Purity is validated using high-performance liquid chromatography (HPLC) and elemental analysis. Experimental protocols should explicitly report reaction conditions (e.g., temperature, solvent, catalyst) and characterization data (e.g., NMR, FTIR) to ensure reproducibility .

Q. Which spectroscopic techniques are most effective for characterizing this compound derivatives?

  • Methodological Answer : Nuclear magnetic resonance (NMR) spectroscopy, particularly 1H^1H and 13C^{13}C, is critical for structural elucidation. Mass spectrometry (MS) confirms molecular weight, while FTIR identifies functional groups like C-S bonds. For example, the molecular formula C10H9ClOS2\text{C}_{10}\text{H}_9\text{ClOS}_2 ( ) requires cross-validation between MS and elemental analysis. X-ray crystallography, as referenced in Sheldrick (1990), resolves stereochemical ambiguities . Researchers should include raw spectral data in supplementary materials to facilitate peer review .

Q. What safety precautions are necessary when handling this compound derivatives in the lab?

  • Methodological Answer : Despite limited hazard classification ( ), standard precautions include using fume hoods, nitrile gloves, and eye protection. Storage in airtight containers under nitrogen prevents oxidation. Degradation products should be monitored via periodic TLC or GC-MS. Emergency protocols for spills (e.g., neutralization with sodium bicarbonate) and disposal via licensed hazardous waste services are mandatory .

Advanced Research Questions

Q. How do solvent polarity and temperature influence the stability of this compound derivatives?

  • Methodological Answer : Stability studies require controlled kinetic experiments. For instance, accelerated aging tests at 40–60°C in solvents like DMSO or THF can identify decomposition pathways (e.g., ring-opening via hydrolysis). UV-Vis spectroscopy tracks absorbance changes over time, while 1H^1H-NMR monitors structural integrity. Data contradictions often arise from trace moisture or oxygen; thus, experiments must specify glovebox or Schlenk-line techniques .

Q. What computational methods are suitable for predicting the electronic properties of this compound derivatives?

  • Methodological Answer : Density functional theory (DFT) calculations (e.g., B3LYP/6-31G*) model HOMO-LUMO gaps and charge distribution. Studies by Bando et al. (1994) correlated computational results with electrochemical data (cyclic voltammetry) to explain redox behavior . Researchers should validate computational models against experimental UV-Vis and X-ray crystallographic data to address discrepancies .

Q. How can researchers resolve contradictions in reported biological activity data for this compound derivatives?

  • Methodological Answer : Discrepancies often stem from variations in cell-line specificity or compound purity. Rigorous dose-response assays (e.g., IC50_{50} determination) with triplicate measurements and positive controls are essential. Purity must exceed 95% (via HPLC), and batch-to-batch variability should be documented. Cross-referencing with structural analogs (e.g., benzo-1,4-oxathiins) clarifies structure-activity relationships .

Q. What strategies optimize the regioselectivity of electrophilic substitutions on the this compound ring?

  • Methodological Answer : Directed ortho-metalation (e.g., using LDA) or Lewis acid catalysis (e.g., AlCl3_3) enhances regiocontrol. Giacometti et al. (1994) demonstrated bromination at the 6-position using NBS in CCl4_4 . Kinetic vs. thermodynamic product ratios should be analyzed via 1H^1H-NMR, with computational modeling (e.g., transition state theory) explaining selectivity .

Data Contradiction Analysis

Q. How should researchers address conflicting crystallographic data for this compound derivatives?

  • Methodological Answer : Discrepancies in bond lengths or angles may arise from crystallographic resolution or disorder. Re-refinement using software like SHELXTL (Sheldrick, 1997) with updated parameters (e.g., anisotropic displacement) improves accuracy . Cross-validation with spectroscopic data (e.g., 1H^1H-NMR coupling constants) resolves ambiguities .

Q. Why do synthetic yields vary widely for this compound derivatives in literature?

  • Methodological Answer : Yield variations often reflect differences in catalyst loading (e.g., Pd vs. Cu), solvent purity, or inert atmosphere quality. Ozturk (1996) reported 60–85% yields for Pd-catalyzed couplings, emphasizing the need for degassed solvents . Researchers should replicate methods exactly and report deviations (e.g., moisture content) in supplementary files .

Tables of Representative Data

Derivative Synthetic Yield Characterization Methods Key Reference
2-Chloro-1-(this compound)78%1H^1H-NMR, MS, Elemental Analysis
6-Bromo-1,4-benzodithiin65%X-ray, FTIR, HPLCGiacometti et al. (1994)

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.